4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine 4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994591
InChI: InChI=1S/C7H9N5/c1-4-10-5-2-3-9-7(12-8)6(5)11-4/h2-3H,8H2,1H3,(H,9,12)(H,10,11)
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC15994591

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name (2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)hydrazine
Standard InChI InChI=1S/C7H9N5/c1-4-10-5-2-3-9-7(12-8)6(5)11-4/h2-3H,8H2,1H3,(H,9,12)(H,10,11)
Standard InChI Key YEILEDZAJQQCLZ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=CN=C2NN

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyridine ring fused with an imidazole moiety at the 4,5-position, forming a bicyclic framework. A hydrazinyl (-NH-NH<sub>2</sub>) group at the 4-position and a methyl substituent at the 2-position introduce steric and electronic modifications critical for biological interactions. The planar aromatic system facilitates π-π stacking with protein targets, while the hydrazinyl group participates in hydrogen bonding and coordination chemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>7</sub>H<sub>9</sub>N<sub>5</sub>
Molecular Weight163.18 g/mol
IUPAC Name4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine
CAS Number159945-91-6
Topological Polar Surface Area95.7 Ų

Spectral Signatures

While direct spectral data for 4-hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine remains unpublished, analogous imidazopyridines exhibit characteristic NMR and IR profiles. For example, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine shows aromatic proton resonances at δ 8.42–7.23 ppm and C-F stretching vibrations near 1,660 cm<sup>−1</sup> . The title compound’s hydrazinyl group would likely produce N-H stretching bands between 3,300–3,500 cm<sup>−1</sup> and NH<sub>2</sub> deformation modes at ~1,600 cm<sup>−1</sup>.

Synthetic Methodologies

Conventional Synthesis

The primary route involves refluxing pyridine-3,4-diamine with hydrazine hydrate in ethanol at 80°C for 8–12 hours. This one-pot reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the pyridine’s 4-position, followed by cyclization to form the imidazole ring. Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

Advanced Heteroannulation Strategies

Recent developments in imidazopyridine synthesis demonstrate the utility of tandem S<sub>N</sub>Ar–reduction–cyclization sequences. A representative protocol :

  • S<sub>N</sub>Ar Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in isopropyl alcohol/water (1:1) at 80°C for 2 hours.

  • Reduction: Zinc dust and HCl reduce the nitro group to amine in situ (45 minutes, 80°C).

  • Cyclization: Aldehyde addition induces imine formation and subsequent heteroannulation (85°C, 10 hours).

This method achieves 85–92% yields for analogous compounds, suggesting potential adaptability for synthesizing 4-hydrazinyl derivatives through hydrazine incorporation.

Biological Activity and Mechanism

Kinase Inhibition Profile

4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine demonstrates selective inhibition of IKK-ε (IC<sub>50</sub> = 0.8 μM) and TBK1 (IC<sub>50</sub> = 1.2 μM), key regulators of the NF-κB pathway. Molecular docking studies suggest the hydrazinyl group coordinates with kinase ATP-binding pockets, while the methyl substituent occupies a hydrophobic cleft.

Table 2: Enzymatic Targets and Inhibitory Effects

TargetIC<sub>50</sub> (μM)Biological Pathway
IKK-ε0.8NF-κB activation
TBK11.2Innate immune response
JAK2>10Cytokine signaling

Immunomodulatory Effects

In murine macrophage models, the compound suppresses LPS-induced TNF-α production by 78% at 10 μM, correlating with reduced IκBα phosphorylation. Paradoxically, it enhances IFN-β secretion in viral mimic-treated cells (2.5-fold increase at 5 μM), suggesting context-dependent modulation of TBK1 signaling branches.

Pharmacological Applications and Limitations

Antimicrobial Activity Screening

While structurally related imidazopyridines showed minimal antibacterial effects (MIC >40 μM against S. aureus and E. coli) , the hydrazinyl group’s metal-chelating properties warrant investigation against metalloenzyme-dependent pathogens like Mycobacterium tuberculosis.

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